Thiothionyl fluoride

Description

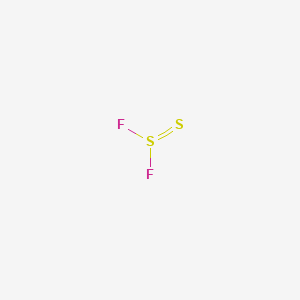

Structure

3D Structure

Properties

CAS No. |

101947-30-2 |

|---|---|

Molecular Formula |

F2S2 |

Molecular Weight |

102.13 g/mol |

IUPAC Name |

difluoro(sulfanylidene)-λ4-sulfane |

InChI |

InChI=1S/F2S2/c1-4(2)3 |

InChI Key |

KBYVSSUWTLBZTB-UHFFFAOYSA-N |

Canonical SMILES |

FS(=S)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Thiothionyl Fluoride from Disulfur Dichloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the primary synthetic routes for producing thiothionyl fluoride (S=SF₂), a significant reagent and intermediate in fluorine chemistry, from the readily available precursor, disulfur dichloride (S₂Cl₂). This document details the key experimental methodologies, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathways.

Introduction

This compound is a colorless gas with the chemical formula S₂F₂. It is an important precursor in the synthesis of various sulfur-fluorine compounds. Its controlled and efficient synthesis is of considerable interest to researchers in inorganic chemistry and materials science. This guide focuses on the conversion of disulfur dichloride to this compound, a common and practical approach. The primary methods discussed involve the use of specific fluorinating agents to replace the chlorine atoms in S₂Cl₂ with fluorine.

Primary Synthetic Pathways

The synthesis of this compound from disulfur dichloride is primarily achieved through three main reaction pathways, each employing a different fluorinating agent. The choice of reagent impacts the reaction conditions, such as temperature, and the overall efficiency of the synthesis.

The general transformation can be represented by the following logical pathway:

Caption: General reaction pathway for the synthesis of this compound.

The three primary methods for this conversion are:

-

Reaction with Potassium Fluoride (KF)

-

Reaction with Mercury(II) Fluoride (HgF₂)

-

Reaction with Potassium Fluorosulfite (KSO₂F)

The following sections will delve into the detailed experimental protocols for each of these methods.

Experimental Protocols

Synthesis via Potassium Fluoride

This method involves the high-temperature fluorination of disulfur dichloride using potassium fluoride.

Reaction: S₂Cl₂ + 2KF → S=SF₂ + 2KCl

Experimental Protocol:

-

Apparatus: A heated flow reactor packed with potassium fluoride is typically used for this gas-phase reaction. The reactor should be constructed from a material resistant to corrosive fluorine compounds at high temperatures, such as Monel or nickel. A cold trap is required at the outlet to collect the product.

-

Procedure:

-

The potassium fluoride is dried under vacuum at a high temperature to remove any residual water.

-

The reactor is heated to approximately 150°C.[1]

-

Disulfur dichloride vapor, carried by an inert gas stream (e.g., nitrogen or argon), is passed through the heated KF bed.

-

The gaseous products exiting the reactor are passed through a cold trap maintained at a low temperature (e.g., with liquid nitrogen) to condense the this compound.

-

The crude product is then purified by fractional distillation.

-

Synthesis via Mercury(II) Fluoride

This method provides a lower temperature alternative to the potassium fluoride route.

Reaction: S₂Cl₂ + HgF₂ → S=SF₂ + HgCl₂

Experimental Protocol:

-

Apparatus: A glass reaction vessel equipped with a magnetic stirrer and a reflux condenser is suitable for this liquid-phase reaction. A cold trap should be connected to the condenser outlet to collect the volatile product.

-

Procedure:

-

Mercury(II) fluoride is placed in the reaction vessel.

-

Disulfur dichloride is added dropwise to the stirred suspension of HgF₂ at 20°C.[1]

-

The reaction is typically stirred for several hours at this temperature.

-

The volatile this compound is collected in the cold trap.

-

Purification of the product is achieved through fractional distillation.

-

Synthesis via Potassium Fluorosulfite

This method offers an alternative route, though it involves a more complex stoichiometry.

Reaction: 2KSO₂F + S₂Cl₂ → S=SF₂ + 2KCl + 2SO₂

Experimental Protocol:

-

Apparatus: A reaction setup similar to the one used for the mercury(II) fluoride method can be employed.

-

Procedure:

-

Potassium fluorosulfite is placed in the reaction vessel.

-

Disulfur dichloride is added to the potassium fluorosulfite.

-

The reaction mixture is gently heated to initiate the reaction.

-

The gaseous products, this compound and sulfur dioxide, are passed through a series of cold traps to separate them based on their boiling points.

-

Further purification of this compound is carried out by fractional distillation.

-

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound from disulfur dichloride. Please note that specific yields can vary depending on the exact experimental setup and conditions.

| Fluorinating Agent | Reaction Temperature (°C) | Physical State of Reactants | Key Byproducts |

| Potassium Fluoride (KF) | ~150 | Gas-Solid | Potassium Chloride (KCl) |

| Mercury(II) Fluoride (HgF₂) | 20 | Liquid-Solid | Mercury(II) Chloride (HgCl₂) |

| Potassium Fluorosulfite (KSO₂F) | Gentle Heating | Liquid-Solid | Potassium Chloride (KCl), Sulfur Dioxide (SO₂) |

Experimental Workflow Diagram

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from disulfur dichloride can be effectively achieved through several methods, with the choice of fluorinating agent being the primary variable. The potassium fluoride and mercury(II) fluoride routes are the most direct, differing mainly in the required reaction temperature. The potassium fluorosulfite method provides an alternative, albeit with the co-production of sulfur dioxide. For researchers and professionals in drug development and materials science, a thorough understanding of these synthetic pathways and their associated experimental parameters is crucial for the safe and efficient production of this valuable sulfur-fluorine compound. Careful consideration of the reactivity and toxicity of the reagents and products is paramount, and all experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

An In-Depth Technical Guide to the Physical Properties of Thiothionyl Fluoride Gas

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of thiothionyl fluoride (S₂F₂), a colorless gas with significant isomeric complexity. The information presented herein is intended to support research and development activities by providing a consolidated resource of its fundamental physicochemical characteristics. All quantitative data is summarized in structured tables for ease of reference and comparison. Where available, detailed experimental protocols for the determination of these properties are provided.

General and Molecular Properties

This compound, with the chemical formula S₂F₂, is an isomer of disulfur difluoride (FSSF). It is crucial to distinguish it from the more commonly studied thionyl fluoride (SOF₂).

Table 1: General and Molecular Properties of this compound

| Property | Value | Reference |

| Chemical Formula | S₂F₂ | [1] |

| Molar Mass | 102.12 g·mol⁻¹ | [1] |

| Appearance | Colorless gas | [1] |

| IUPAC Name | difluoro(sulfanylidene)-λ⁴-sulfane |

Thermodynamic and State Properties

The thermodynamic properties of this compound are critical for understanding its behavior under various process conditions.

Table 2: Thermodynamic and State Properties of this compound

| Property | Value | Reference |

| Melting Point | -164.6 °C (108.5 K) | [1] |

| Boiling Point | -10.6 °C (262.5 K) | [1] |

Further research is required to ascertain detailed thermodynamic data such as enthalpy of formation, entropy, and specific heat capacity, along with comprehensive vapor pressure information.

Molecular Structure and Spectroscopy

The geometry of the this compound molecule has been determined through spectroscopic and diffraction techniques. The molecule possesses a Cₛ symmetry.

Table 3: Molecular Structure of this compound

| Parameter | Value |

| S=S Bond Length | 1.86 Å |

| S-F Bond Length | 1.58 Å |

| F-S-F Bond Angle | 92.5° |

| S-S-F Bond Angle | 107.5° |

Experimental Protocol: Molecular Structure Determination by Microwave Spectroscopy and Electron Diffraction

While the specific, detailed experimental protocols for the initial determination of this compound's structure require access to the original research publications, a general methodology for such determinations can be outlined.

Microwave Spectroscopy:

-

Sample Preparation: this compound gas is synthesized and purified. Common synthesis routes involve the reaction of disulfur dichloride with a fluoride source like potassium fluoride or mercury(II) fluoride.[1] Purification is typically achieved through low-temperature fractional distillation to remove impurities.

-

Instrumentation: A microwave spectrometer is used, which consists of a microwave source (e.g., a klystron or Gunn diode), a sample cell (a waveguide), a detector, and a vacuum system.

-

Data Acquisition: A low-pressure sample of S₂F₂ gas is introduced into the sample cell. The microwave frequency is swept over a specific range, and the absorption of microwaves by the sample is recorded as a function of frequency. The rotational transitions of the molecule give rise to a characteristic absorption spectrum.

-

Analysis: The frequencies of the rotational transitions are measured with high precision. By analyzing the spectrum, the rotational constants (A, B, and C) of the molecule can be determined. From these constants, the moments of inertia are calculated, which in turn allows for the precise determination of bond lengths and angles. Isotopic substitution studies can be employed to further refine the structure.

Gas-Phase Electron Diffraction:

-

Sample Introduction: A fine beam of high-energy electrons is passed through a low-pressure jet of this compound gas.

-

Scattering: The electrons are scattered by the electric field of the atoms in the S₂F₂ molecules.

-

Detection: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera). The pattern consists of a series of concentric rings.

-

Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This scattering data is then mathematically transformed to generate a radial distribution curve, which shows the probability of finding two atoms at a given distance from each other. By fitting this curve to a theoretical model of the molecule, precise bond lengths and angles can be determined.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is essential for its handling and application in further research.

Synthesis

Several methods for the synthesis of this compound have been reported:

-

From Disulfur Dichloride: The reaction of disulfur dichloride (S₂Cl₂) with potassium fluoride (KF) at approximately 150 °C or with mercury(II) fluoride (HgF₂) at 20 °C.[1]

-

S₂Cl₂ + 2 KF → S₂F₂ + 2 KCl

-

-

From Nitrogen Trifluoride and Sulfur: The reaction of nitrogen trifluoride (NF₃) with sulfur.[1]

-

NF₃ + 3 S → S₂F₂ + NSF

-

-

From Disulfur Difluoride: The isomerization of disulfur difluoride (FSSF) in the presence of alkali metal fluorides.[1]

-

From Potassium Fluorosulfite and Disulfur Dichloride: 2 KSO₂F + S₂Cl₂ → S₂F₂ + 2 KCl + 2 SO₂.[1]

Chemical Reactivity

-

Decomposition: At high temperatures and pressures, this compound decomposes to sulfur tetrafluoride (SF₄) and elemental sulfur.[1]

-

2 S₂F₂ → SF₄ + 3 S

-

-

Reaction with Hydrogen Fluoride: It reacts with hydrogen fluoride (HF) to produce sulfur tetrafluoride and hydrogen sulfide (H₂S).[1]

-

S₂F₂ + 2 HF → SF₄ + H₂S

-

-

Condensation with Sulfur Difluoride: At low temperatures, it condenses with sulfur difluoride (SF₂) to form 1,3-difluoro-trisulfane-1,1-difluoride.[1]

Visualizations

Molecular Structure

Caption: Molecular structure of this compound (S₂F₂).

Synthesis Pathway from Disulfur Dichloride

Caption: Synthesis of S₂F₂ from S₂Cl₂ and KF.

This document is intended for informational purposes for a technical audience. Due to the limited availability of detailed experimental data in publicly accessible literature, some sections remain incomplete. Further investigation into primary research articles is recommended for more in-depth information.

References

Unveiling the Molecular Architecture of Thiothionyl Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiothionyl fluoride (S₂F₂), a sulfur fluoride with a distinctive S=S double bond, presents a compelling case study in molecular structure and bonding. This technical guide provides an in-depth analysis of its architecture, drawing upon a synthesis of spectroscopic and computational data. The information is presented to be readily accessible and applicable for professionals in research and development, particularly in fields where understanding molecular interactions at a fundamental level is paramount.

Molecular Geometry: A Spectroscopic Perspective

The precise geometry of this compound in the gas phase has been elucidated through a combination of microwave spectroscopy and gas-phase electron diffraction studies. These techniques provide complementary information, with microwave spectroscopy yielding highly accurate rotational constants and electron diffraction providing direct measurements of internuclear distances and angles.

Experimental Protocols:

-

Microwave Spectroscopy: The rotational spectrum of gaseous this compound is analyzed using a Stark-modulated microwave spectrograph. The sample is introduced into a waveguide absorption cell at low pressure. By observing the absorption of microwave radiation at specific frequencies, the rotational constants of the molecule are determined. Isotopic substitution can be employed to further refine the structural parameters.

-

Gas-Phase Electron Diffraction (GED): In a typical GED experiment, a high-energy beam of electrons is fired through a gaseous sample of this compound effusing from a nozzle. The scattered electrons create a diffraction pattern on a detector. The analysis of this pattern, which consists of concentric rings, allows for the determination of the equilibrium internuclear distances and bond angles. The experimental data is typically fitted to a molecular model using a least-squares refinement process.

The key structural parameters determined from these experimental investigations are summarized in the table below.

| Parameter | Microwave Spectroscopy Data | Gas-Phase Electron Diffraction Data |

| S=S Bond Length (r) | Data not fully available in abstract | 1.860 ± 0.005 Å |

| S-F Bond Length (r) | Data not fully available in abstract | 1.583 ± 0.004 Å |

| F-S-F Bond Angle (∠) | Data not fully available in abstract | 92.5° ± 1.0° |

| S-S-F Bond Angle (∠) | Data not fully available in abstract | 107.5° ± 0.5° |

Table 1: Experimentally Determined Structural Parameters of this compound.

The S=S double bond in this compound is notably shorter than a typical S-S single bond, indicating significant π-character. The F-S-F bond angle is acute, a common feature in molecules with a central atom from the third period or below.

Vibrational Dynamics: Insights from Infrared and Raman Spectroscopy

Vibrational spectroscopy provides a window into the dynamic nature of the S₂F₂ molecule, revealing the frequencies of its fundamental vibrational modes. These frequencies are characteristic of the bond strengths and geometry of the molecule.

Experimental Protocols:

-

Infrared (IR) Spectroscopy: The gas-phase infrared spectrum of this compound is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample is contained in a gas cell with infrared-transparent windows. The absorption of infrared radiation as a function of frequency corresponds to the vibrational transitions of the molecule.

-

Raman Spectroscopy: The Raman spectrum is obtained by irradiating a sample of this compound (typically in the liquid or gas phase) with a monochromatic laser beam. The scattered light is collected and analyzed. The frequency shifts of the scattered light relative to the incident laser frequency correspond to the vibrational modes of the molecule.

The fundamental vibrational frequencies for this compound are presented in the following table.

| Symmetry | Mode | Frequency (cm⁻¹) | Description |

| A' | ν₁ | 719 | S=S Stretch |

| A' | ν₂ | 698 | Sym. SF₂ Stretch |

| A' | ν₃ | 412 | SF₂ Bend |

| A' | ν₄ | 315 | SSF Bend |

| A'' | ν₅ | 682 | Asym. SF₂ Stretch |

| A'' | ν₆ | 240 | Torsion |

Table 2: Fundamental Vibrational Frequencies of this compound.

The high frequency of the S=S stretching mode further confirms the presence of a strong double bond. The symmetric and asymmetric SF₂ stretching modes provide information about the coupling between the two S-F bonds.

Electronic Structure and Bonding: A Computational Approach

To gain a deeper understanding of the bonding in this compound, computational quantum chemistry methods are employed. These calculations provide insights into the distribution of electrons within the molecule and the nature of the molecular orbitals.

Computational Methodology:

-

Ab initio and Density Functional Theory (DFT) Calculations: The molecular geometry, vibrational frequencies, and electronic structure of this compound are calculated using methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and various DFT functionals (e.g., B3LYP). A suitable basis set, such as 6-311+G(d,p), is used to accurately describe the electronic wavefunctions.

Frontier Molecular Orbitals (FMOs)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the region of highest electron density and is susceptible to electrophilic attack, while the LUMO represents the region most susceptible to nucleophilic attack.

A detailed analysis of the frontier molecular orbitals of this compound reveals the following:

-

HOMO: The HOMO is primarily localized on the terminal sulfur atom of the S=S double bond and has π-character. This indicates that this site is the most nucleophilic and prone to react with electrophiles.

-

LUMO: The LUMO is predominantly centered on the central sulfur atom and has σ*-antibonding character with respect to the S-F bonds. This suggests that nucleophilic attack will likely occur at the central sulfur atom, leading to the cleavage of an S-F bond.

Unraveling the Isomerism of Thiothionyl Fluoride and Disulfur Difluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating isomerism between thiothionyl fluoride (SSF₂) and disulfur difluoride (FSSF), two pivotal inorganic fluorine compounds. This document provides a comprehensive overview of their synthesis, structural characterization, spectroscopic properties, and the dynamics of their interconversion. Detailed experimental protocols, quantitative data, and visual representations of key pathways are presented to serve as a valuable resource for researchers in inorganic chemistry, materials science, and drug development.

Introduction to S₂F₂ Isomerism

The chemical formula S₂F₂ represents two distinct structural isomers: this compound (S=SF₂) and disulfur difluoride (F-S-S-F).[1][2] this compound features a central sulfur atom double-bonded to a terminal sulfur atom and single-bonded to two fluorine atoms, resulting in a pyramidal geometry. In contrast, disulfur difluoride exhibits a non-planar chain-like structure analogous to hydrogen peroxide, with a fluorine atom attached to each sulfur atom.[1] The existence and interplay of these two isomers have been a subject of significant interest, driven by their unique chemical bonding and reactivity.

Molecular Structure and Properties

The structural parameters of SSF₂ and FSSF have been precisely determined using microwave spectroscopy and gas-phase electron diffraction studies. These data provide fundamental insights into the bonding and geometry of these isomers.

Table 1: Structural and Physical Properties of S₂F₂ Isomers

| Property | This compound (SSF₂) | Disulfur Difluoride (FSSF) |

| Systematic Name | difluoro(sulfanylidene)-λ⁴-sulfane | fluorosulfanyl thiohypofluorite |

| CAS Number | 16860-99-4 | 13709-35-8 |

| Molecular Weight | 102.12 g/mol | 102.127 g/mol |

| Melting Point | -164.6 °C | -133 °C |

| Boiling Point | -10.6 °C | 15 °C |

| S-S Bond Length | 1.860 Å | 1.888 Å |

| S-F Bond Length | 1.598 Å | 1.635 Å |

| S-S-F Bond Angle | 107.5° | 108.3° |

| F-S-F Bond Angle | 92.5° | - |

| Dihedral Angle (FSSF) | - | 87.9° |

| Dipole Moment | 1.03 D | 1.45 D |

Note: Structural data is derived from microwave spectroscopy and electron diffraction studies.

Caption: Molecular structures of this compound and disulfur difluoride.

Thermodynamic Stability and Isomerization

This compound (SSF₂) is the thermodynamically more stable isomer. Disulfur difluoride (FSSF) spontaneously rearranges to SSF₂, a process that is notably catalyzed by alkali metal fluorides.[1][2] This isomerization is a key aspect of their chemistry.

Table 2: Thermodynamic Data for S₂F₂ Isomers

| Parameter | This compound (SSF₂) | Disulfur Difluoride (FSSF) |

| Standard Molar Enthalpy of Formation (ΔfH°₂₉₈) | - | -349 kJ/mol |

Note: The enthalpy of formation for SSF₂ is not as well-established experimentally as that for FSSF.

The isomerization of FSSF to the more stable SSF₂ is believed to proceed through a fluoride-catalyzed mechanism. The fluoride ion can attack one of the sulfur atoms in FSSF, leading to the formation of an intermediate that facilitates the rearrangement of the atoms to form the thermodynamically favored SSF₂ structure.

Caption: Proposed fluoride-catalyzed isomerization of FSSF to SSF₂.

Experimental Protocols

The synthesis of S₂F₂ isomers requires careful handling of moisture-sensitive and toxic reagents. The following are generalized protocols based on literature methods.

Synthesis of Disulfur Difluoride (FSSF)

Disulfur difluoride can be synthesized by the fluorination of sulfur using a metal fluoride.

-

Reaction: S₈ + 8 AgF₂ → 4 S₂F₂ + 8 AgF[2]

-

Apparatus: A dry, vacuum-tight reaction vessel made of a material resistant to fluorine, such as Monel or stainless steel, is required. The apparatus should include a cold trap to collect the volatile products.

-

Procedure:

-

Elemental sulfur is placed in the reaction vessel.

-

Silver(II) fluoride (AgF₂) is added in a stoichiometric amount.

-

The vessel is evacuated and heated to approximately 125 °C.

-

The volatile products, including FSSF, are collected in a cold trap cooled with liquid nitrogen.

-

-

Purification: The collected product is a mixture that can be purified by fractional distillation at low temperatures. FSSF is highly reactive and tends to isomerize, so it must be handled at low temperatures and in the absence of catalysts.

Synthesis of this compound (SSF₂)

This compound can be prepared by the reaction of disulfur dichloride with an alkali metal fluoride.

-

Reaction: S₂Cl₂ + 2 KF → S=SF₂ + 2 KCl[1]

-

Apparatus: A high-temperature reactor equipped with a means for efficient stirring and a system to collect the gaseous product.

-

Procedure:

-

Potassium fluoride (KF) is dried under vacuum at a high temperature.

-

Disulfur dichloride (S₂Cl₂) is added to the dried KF in the reactor.

-

The mixture is heated to approximately 150 °C with vigorous stirring.

-

The gaseous SSF₂ product is passed through a cold trap to remove any unreacted S₂Cl₂ and then collected.

-

-

Purification: The product can be purified by low-temperature fractional distillation.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and characterization of the S₂F₂ isomers.

Table 3: Key Spectroscopic Data for S₂F₂ Isomers

| Spectroscopy | This compound (SSF₂) | Disulfur Difluoride (FSSF) |

| Infrared (IR) | Strong absorptions corresponding to S=S and S-F stretching modes. | Absorptions characteristic of S-S and S-F single bonds. |

| Raman | Provides complementary information on vibrational modes. | Provides complementary information on vibrational modes. |

| Microwave | Used to determine precise rotational constants and molecular geometry. | Used to determine precise rotational constants and molecular geometry. |

Handling and Safety

Both this compound and disulfur difluoride are toxic and reactive gases. They should be handled with extreme caution in a well-ventilated fume hood. All apparatus should be scrupulously dried to prevent hydrolysis, which can produce corrosive and toxic byproducts such as hydrogen fluoride and sulfur dioxide. Personal protective equipment, including gloves and safety glasses, is mandatory when working with these compounds.

Conclusion

The isomerism of this compound and disulfur difluoride provides a rich area of study in inorganic chemistry. Their distinct structures, properties, and the facile isomerization of the less stable FSSF to the more stable SSF₂ highlight the subtle energetic factors that govern molecular structure. The detailed information provided in this guide serves as a foundational resource for researchers, enabling further exploration of the chemistry and potential applications of these intriguing sulfur fluorides. Further research into their 19F NMR characteristics and the precise mechanism of their interconversion will undoubtedly continue to advance our understanding of these fundamental molecules.

References

Spectroscopic data (IR, Raman, NMR) of thiothionyl fluoride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for thiothionyl fluoride (S=SF₂), a significant sulfur fluoride compound. Due to its reactivity and structural interest, understanding its spectroscopic signature is crucial for its identification, characterization, and utilization in various research and development applications. This document summarizes the known infrared (IR) spectroscopic data and outlines the experimental protocols for its synthesis and spectroscopic analysis. Despite extensive searches of available literature, experimental Raman and Nuclear Magnetic Resonance (NMR) data for this compound remain elusive.

Data Presentation

The following table summarizes the fundamental vibrational frequencies of gaseous this compound as determined by infrared spectroscopy.

| Symmetry Class | Vibrational Mode | Frequency (cm⁻¹) |

| A' | ν₁ | 760.5 |

| A' | ν₂ | 718.5 |

| A' | ν₃ | 411.2 |

| A' | ν₄ | 364.1 |

| A" | ν₅ | 692.3 |

| A" | ν₆ | 337.6 |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through the reaction of disulfur dichloride (S₂Cl₂) with potassium fluoride (KF) or mercury(II) fluoride (HgF₂). A common laboratory-scale preparation involves the reaction with potassium fluoride at elevated temperatures.

Reaction: S₂Cl₂ + 2 KF → S=SF₂ + 2 KCl[1]

Procedure: A mixture of disulfur dichloride and potassium fluoride is heated to approximately 150 °C. The volatile this compound product is then collected by condensation.

Another reported synthetic route involves the reaction of nitrogen trifluoride with sulfur.[1]

Infrared (IR) Spectroscopy of Gaseous this compound

The infrared spectrum of gaseous this compound was recorded to determine its fundamental vibrational frequencies.

Instrumentation: A Varian A56/60A instrument was mentioned in the context of 19F NMR spectroscopy of this compound, suggesting its use in spectroscopic studies of this compound.[2] For IR spectroscopy, a spectrophotometer capable of covering the mid-infrared range (typically 4000-400 cm⁻¹) is required.

Sample Handling: Due to the gaseous nature of this compound at room temperature and its reactivity, a gas cell with windows transparent to infrared radiation is necessary. Materials such as potassium bromide (KBr) or sodium chloride (NaCl) are commonly used for IR windows.

Data Acquisition: The spectrum is typically recorded in transmission mode. A background spectrum of the empty gas cell is first acquired and then subtracted from the spectrum of the gas cell containing the this compound sample to obtain the absorbance spectrum of the compound.

Spectroscopic Data (Further Details)

Infrared (IR) Spectroscopy

The infrared spectrum of gaseous this compound has been investigated, leading to the assignment of its six fundamental vibrational modes, as detailed in the data table above. These frequencies correspond to the stretching and bending vibrations of the S=S and S-F bonds within the molecule.

Raman Spectroscopy

No experimental Raman spectroscopic data for this compound has been found in the reviewed literature. Raman spectroscopy is a complementary vibrational spectroscopy technique that provides information on the polarizability of molecular bonds. For a complete vibrational analysis, Raman data would be highly valuable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a ¹⁹F NMR spectrum of this compound has reportedly been recorded, specific data such as chemical shifts and coupling constants are not publicly available.[2] ¹⁹F NMR is a powerful technique for characterizing fluorine-containing compounds, and such data would provide crucial insights into the electronic environment of the fluorine atoms in this compound. No information regarding ¹³C or other NMR active nuclei for this compound was found.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a molecule like this compound, highlighting the steps from synthesis to data analysis and the type of information obtained.

References

An In-depth Technical Guide on the Thermochemical Properties of Thiothionyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of thiothionyl fluoride (S=SF₂), a reactive sulfur fluoride isomer. The information compiled herein is intended to serve as a critical resource for researchers and professionals engaged in fields where the energetic and stability characteristics of sulfur-fluorine compounds are of paramount importance. This document presents quantitative thermochemical data in structured tables, details relevant experimental methodologies, and provides visualizations of key reaction pathways.

Core Thermochemical Data

The thermochemical properties of this compound in its ideal gas state have been evaluated and are cataloged in the NIST-JANAF Thermochemical Tables. These values are crucial for understanding the stability and reactivity of the molecule.

Table 1: Standard Molar Thermochemical Properties of this compound (SSF₂) at 298.15 K and 0.1 MPa

| Property | Symbol | Value | Units |

| Molar Mass | M | 102.12 | g/mol |

| Standard Molar Enthalpy of Formation | ΔfH° | -363.6 ± 8.4 | kJ/mol |

| Standard Molar Entropy | S° | 289.45 | J/(mol·K) |

Table 2: Molar Heat Capacity (Cp°) of this compound (SSF₂) at Constant Pressure (0.1 MPa)

| Temperature (K) | Molar Heat Capacity (J/(mol·K)) |

| 298.15 | 59.4 |

| 500 | 70.3 |

| 1000 | 80.8 |

| 1500 | 84.9 |

| 2000 | 87.0 |

Experimental Protocols for Thermochemical Characterization

The determination of the thermochemical properties of highly reactive compounds like this compound requires specialized experimental techniques. The primary methods employed for fluorine-containing compounds are fluorine bomb calorimetry and rotating-bomb calorimetry.

Fluorine Bomb Calorimetry

This technique is a cornerstone for measuring the enthalpies of formation of fluorides.[1][2] The methodology involves the controlled combustion of a substance in a high-pressure fluorine atmosphere within a sealed vessel, the "bomb."

General Protocol:

-

Sample Preparation: A precisely weighed sample of the substance under investigation (in this case, elemental sulfur for the formation of sulfur fluorides) is placed in a sample holder within the bomb.[3] The sample support must be constructed from a material resistant to fluorine attack, such as nickel or monel.[3]

-

Bomb Assembly and Charging: The bomb, typically made of pure nickel to withstand the corrosive environment, is sealed with a soft aluminum or lead gasket.[3] It is then connected to a fluorine handling apparatus and evacuated. High-purity fluorine gas is introduced into the bomb to a predetermined pressure.[3]

-

Calorimetric Measurement: The sealed bomb is submerged in a well-stirred water bath within a calorimeter. The system is allowed to reach thermal equilibrium. The combustion reaction is initiated, often by passing an electric current through a fuse wire. The temperature change of the water bath is meticulously recorded to determine the heat released by the reaction.

-

Product Analysis: After the experiment, the gaseous and solid products within the bomb are carefully collected and analyzed to ensure the completeness of the reaction and to identify any side products.[3]

-

Data Analysis: The heat of reaction is calculated from the temperature rise and the energy equivalent of the calorimeter. This value is then used to derive the standard enthalpy of formation of the fluoride compound.

Rotating-Bomb Calorimetry

For sulfur-containing organic compounds, rotating-bomb calorimetry is often employed to ensure complete combustion and a well-defined final state.[4][5] While this compound is an inorganic compound, the principles of this technique are relevant to the broader field of sulfur compound thermochemistry.

Key Features:

-

Rotation: The bomb is rotated during and after combustion to ensure thorough mixing of the contents and to promote the dissolution of gaseous products into a solution placed in the bomb, leading to a uniform final state.[4]

-

Solution Phase: A small amount of a suitable solvent is often added to the bomb to absorb the combustion products, facilitating their analysis and ensuring a complete reaction.[4]

Synthesis and Decomposition Pathways

Understanding the formation and breakdown of this compound is essential for its safe handling and application.

Synthesis of this compound

A common laboratory synthesis of this compound involves the reaction of disulfur dichloride (S₂Cl₂) with potassium fluoride (KF) at elevated temperatures.[6]

This reaction proceeds via a halogen exchange mechanism, where the more electronegative fluorine atoms from KF displace the chlorine atoms in S₂Cl₂.

Thermal Decomposition of this compound

At high temperatures and pressures, this compound decomposes to sulfur tetrafluoride (SF₄) and elemental sulfur.[6]

This decomposition pathway highlights the inherent instability of this compound under extreme conditions, which is a critical consideration for its storage and handling. The reaction likely proceeds through a complex mechanism involving radical intermediates.

References

- 1. Thionyl fluoride [webbook.nist.gov]

- 2. Fluorine bomb calorimetry. Part 14.—Enthalpies of formation of the hexafluorides of sulphur, selenium, and tellurium and their thermodynamic properties to 1500°K - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

The Genesis of a Sulfur Fluoride: A Technical Guide to the Discovery and Historical Preparation of Thiothionyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiothionyl fluoride (S=SF₂), a colorless gas with a unique molecular structure, holds a significant place in the history of sulfur-fluorine chemistry. As an isomer of the more elusive difluorodisulfane (FSSF), its discovery and the elucidation of its properties have provided valuable insights into the bonding and reactivity of sulfur at its lower oxidation states. This technical guide provides an in-depth exploration of the seminal discoveries and historical preparative methods of this compound, offering detailed experimental protocols, quantitative data, and a visualization of the key synthetic pathways for researchers and professionals in the chemical and pharmaceutical sciences.

Discovery and Early Observations

The initial explorations into the synthesis of lower sulfur fluorides in the mid-20th century were fraught with challenges due to the reactive and unstable nature of the compounds. The first definitive identification of this compound is credited to F. Seel and his collaborators in the early 1950s. Their work on the reaction of sulfur with metal fluorides laid the groundwork for the isolation and characterization of this intriguing molecule.

Historical Preparative Methods

Several key methods have been historically employed for the synthesis of this compound. These methods, while foundational, often involve hazardous reagents and require careful handling.

Fluorination of Disulfur Dichloride with Metal Fluorides

One of the earliest and most straightforward methods for producing this compound involves the reaction of disulfur dichloride (S₂Cl₂) with a metal fluoride.

Experimental Protocol (Based on the work of O. Glemser):

-

Apparatus: A heated tube reactor made of a material resistant to fluorine, such as copper or nickel, is required. The reactor is connected to a series of cold traps for the condensation and separation of the products.

-

Reagents:

-

Disulfur dichloride (S₂Cl₂), freshly distilled.

-

Potassium fluoride (KF), dried under vacuum at high temperature. Alternatively, mercury(II) fluoride (HgF₂) can be used at a lower temperature.

-

-

Procedure:

-

A bed of the dried metal fluoride is placed in the tube reactor.

-

The reactor is heated to the desired temperature (approximately 150 °C for KF or 20 °C for HgF₂).[1]

-

A stream of S₂Cl₂ vapor, carried by an inert gas such as nitrogen, is passed over the heated metal fluoride.

-

The volatile products are passed through a series of cold traps. The first trap, typically held at a moderately low temperature (e.g., -78 °C), condenses unreacted S₂Cl₂ and byproducts.

-

This compound, being more volatile, is collected in a subsequent trap cooled with liquid nitrogen (-196 °C).

-

-

Purification: The crude product is purified by fractional distillation under vacuum.

Logical Relationship of the Fluorination Process

Caption: Workflow for the synthesis of this compound via fluorination of disulfur dichloride.

Isomerization of Difluorodisulfane (FSSF)

This compound is the more stable isomer of difluorodisulfane (FSSF). Early researchers discovered that FSSF, when synthesized, would spontaneously isomerize to S=SF₂. This isomerization can be catalyzed by the presence of alkali metal fluorides.

Experimental Protocol (Based on the work of R. D. Brown and G. P. Pez):

-

Preparation of FSSF: Difluorodisulfane is typically prepared by the reaction of sulfur with silver(I) fluoride (AgF) at elevated temperatures (around 125 °C) under vacuum. The volatile products, including FSSF, are collected in a cold trap.

-

Isomerization:

-

The crude FSSF is brought into contact with a catalytic amount of an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF).

-

The isomerization proceeds, often exothermically, to yield this compound.

-

The resulting S=SF₂ can be purified by vacuum distillation.

-

Isomerization Pathway

Caption: Catalyzed isomerization of difluorodisulfane to this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound based on historical and modern measurements.

Table 1: Physical and Thermodynamic Properties of this compound

| Property | Value | Reference |

| Molar Mass | 102.12 g/mol | [1] |

| Melting Point | -164.6 °C (108.5 K) | [1] |

| Boiling Point | -10.6 °C (262.5 K) | [1] |

| Enthalpy of Formation (ΔHf°, gas) | -163 kJ/mol |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observables |

| Infrared (IR) Spectroscopy | Strong absorptions at approximately 720 cm⁻¹ (S-F stretch) and 680 cm⁻¹ (S=S stretch). |

| ¹⁹F Nuclear Magnetic Resonance (NMR) | A singlet is observed, with a chemical shift that can vary depending on the solvent and reference, but is typically in the region for sulfur(IV) fluorides. |

| Microwave Spectroscopy | Provides precise bond lengths and angles: S=S bond length ≈ 1.86 Å, S-F bond length ≈ 1.59 Å, F-S-F bond angle ≈ 92.5°, S-S-F bond angle ≈ 107.5°. |

Table 3: Comparison of Historical Synthesis Methods

| Method | Reactants | Temperature (°C) | Typical Yield (%) | Notes |

| Fluorination with KF | S₂Cl₂, KF | ~150 | Moderate | Requires high temperatures and careful control of reactant flow. |

| Fluorination with HgF₂ | S₂Cl₂, HgF₂ | 20 | Moderate | Milder conditions than KF, but uses toxic mercury compounds. |

| Isomerization of FSSF | FSSF, Alkali Fluoride | Room Temperature | High (from FSSF) | The primary challenge is the initial synthesis and isolation of the unstable FSSF. |

Conclusion

The discovery and historical preparation of this compound represent a significant chapter in the development of inorganic fluorine chemistry. The methods developed by early pioneers, though often challenging, paved the way for a deeper understanding of the structure, bonding, and reactivity of this fascinating molecule. For contemporary researchers, a thorough understanding of these historical techniques provides a valuable context for the development of modern, safer, and more efficient synthetic routes to this and other important sulfur-fluoride compounds. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for scientists and professionals working in the fields of chemical synthesis, materials science, and drug development.

References

Chemical formula and molar mass of thiothionyl fluoride

An In-depth Technical Guide on Thiothionyl Fluoride

Abstract

This compound is an inorganic chemical compound with the formula S₂F₂. It is a colorless gas and an isomer of disulfur difluoride. This document provides a concise overview of its fundamental chemical properties, including its molecular structure, molar mass, and key physical data. Additionally, common synthesis protocols are briefly outlined.

Chemical Identity and Properties

This compound is characterized by the chemical formula S=SF₂.[1] It is also referred to as difluoro(sulfanylidene)-λ4-sulfane.[1][2]

Molecular Formula and Molar Mass

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| IUPAC Name | difluoro(sulfanylidene)-λ4-sulfane |

| Molecular Formula | S₂F₂ |

| Molar Mass | 102.12 g/mol [1] |

| Appearance | Colorless gas[1] |

| Melting Point | -164.6 °C[1] |

| CAS Number | 16860-99-4 |

Synthesis Protocols

Detailed experimental procedures for the synthesis of this compound can be found in the cited literature. The primary methods involve the reaction of a sulfur-chlorine compound with a fluoride source.

Reaction with Potassium Fluoride

This compound can be synthesized by reacting disulfur dichloride with potassium fluoride at approximately 150 °C.[1]

-

Reaction : S₂Cl₂ + 2 KF → S=SF₂ + 2 KCl

Reaction with Mercury(II) Fluoride

An alternative synthesis route involves the reaction of disulfur dichloride with mercury(II) fluoride at a lower temperature of 20 °C.[1]

Molecular Structure

The structural arrangement of this compound consists of a central sulfur atom double-bonded to another sulfur atom and single-bonded to two fluorine atoms.

Caption: Molecular structure of this compound (S₂F₂).

References

Stability and Decomposition of Thiothionyl Fluoride at High Temperatures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiothionyl fluoride (SSF₂), a reactive sulfur-fluoride compound, exhibits limited thermal stability, undergoing decomposition at elevated temperatures. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition pathways of this compound. While specific experimental kinetic data for its unimolecular decomposition remains scarce in publicly accessible literature, this guide synthesizes available information on its decomposition products and general stability. Furthermore, it outlines potential experimental protocols for detailed kinetic studies based on established methodologies for analogous compounds. This document aims to serve as a foundational resource for researchers working with or encountering this compound in high-temperature environments.

Introduction

This compound (S=SF₂) is a colorless gas with a growing interest in various chemical synthesis applications.[1] Understanding its thermal stability is paramount for safe handling, storage, and application, particularly in processes involving elevated temperatures. This guide details the known decomposition behavior of this compound and provides a framework for further investigation into its decomposition kinetics.

Thermal Stability and Decomposition Pathway

This compound is known to be thermally stable at ambient temperatures. Reports suggest that in the gaseous phase, it is stable up to at least 200°C. However, at higher temperatures and pressures, it undergoes decomposition.

The primary decomposition reaction for this compound is the disproportionation into sulfur tetrafluoride (SF₄) and elemental sulfur (S)[1]:

2 S=SF₂ → SF₄ + 3 S

This reaction highlights a key challenge in handling this compound at elevated temperatures, as it leads to the formation of other reactive and potentially corrosive species.

Quantitative Decomposition Data

| Bond | Compound | Bond Dissociation Energy (kcal/mol) | Method |

| S-F | SF₆ | ~76 | Experimental (Shock Tube) |

| S-F | SF₄ | ~84 | Experimental |

| S=S | S₂ | Not Available | - |

| S-S | S₈ | ~54 | Experimental |

Note: This data is for analogous compounds and should be used as a qualitative guide only. Experimental determination of the S=S and S-F bond dissociation energies in this compound is crucial for a precise understanding of its decomposition kinetics.

Proposed Experimental Protocols for Kinetic Studies

To address the gap in quantitative data, the following experimental protocols are proposed for studying the thermal decomposition of this compound. These methodologies are based on established techniques for investigating gas-phase unimolecular reactions.

Shock Tube Pyrolysis Coupled with Spectroscopic Detection

Objective: To determine the rate constants of SSF₂ decomposition over a wide range of temperatures and pressures.

Methodology:

-

Sample Preparation: A dilute mixture of this compound in an inert carrier gas (e.g., Argon) is prepared. The concentration of SSF₂ should be low enough to ensure pseudo-first-order kinetics and minimize secondary reactions.

-

Shock Wave Generation: The gas mixture is introduced into the driven section of a shock tube. A high-pressure driver gas (e.g., Helium) is used to rupture a diaphragm, generating a shock wave that rapidly heats and compresses the sample gas to a precisely controlled temperature and pressure.[2]

-

In-situ Monitoring: The concentration of SSF₂ and potential decomposition products (SF₄) are monitored in real-time behind the reflected shock wave using sensitive analytical techniques such as:

-

Infrared (IR) Laser Absorption: A tunable IR laser is used to probe characteristic vibrational transitions of SSF₂ and SF₄. The decay of the SSF₂ absorption signal and the rise of the SF₄ signal provide kinetic information.

-

Mass Spectrometry (MS): A time-of-flight mass spectrometer can be coupled to the shock tube to sample the reacting gas mixture and monitor the evolution of different mass-to-charge ratios corresponding to reactants and products.

-

-

Data Analysis: The time-resolved concentration profiles are used to determine the unimolecular rate constants at different temperatures. An Arrhenius plot of ln(k) vs. 1/T allows for the determination of the activation energy (Ea) and the pre-exponential factor (A).

Experimental Workflow for Shock Tube Pyrolysis

Caption: Workflow for studying SSF₂ decomposition using a shock tube.

Matrix Isolation Spectroscopy

Objective: To identify and characterize the primary decomposition products and any transient intermediates.

Methodology:

-

Precursor Generation: A stream of this compound is passed through a high-temperature furnace (pyrolysis source).

-

Matrix Deposition: The gas stream exiting the furnace is immediately co-deposited with a large excess of an inert gas (e.g., Argon or Nitrogen) onto a cryogenic window (typically at ~10 K).[3]

-

Spectroscopic Analysis: The frozen matrix is then analyzed using Fourier-transform infrared (FTIR) spectroscopy. The low temperature and isolation in the inert matrix trap the decomposition products, including potentially unstable intermediates, allowing for their spectroscopic characterization.

-

Product Identification: The observed vibrational frequencies are compared with known spectra of expected products (SF₄) and theoretical predictions for potential intermediates to confirm their identity.

Logical Diagram for Matrix Isolation Experiment

Caption: Process for identifying SSF₂ decomposition products.

Signaling Pathways and Logical Relationships

The thermal decomposition of this compound can be conceptualized as a unimolecular process initiated by thermal activation. The following diagram illustrates the logical progression from the stable reactant to the final decomposition products.

Decomposition Pathway of this compound

Caption: Thermal decomposition pathway of SSF₂.

Conclusion

While the qualitative understanding of this compound decomposition at high temperatures points to the formation of sulfur tetrafluoride and elemental sulfur, a significant knowledge gap exists regarding the quantitative kinetics of this process. The experimental protocols outlined in this guide, particularly shock tube pyrolysis, offer a viable path forward for obtaining the much-needed kinetic parameters. Such data is critical for the safe and effective application of this compound in high-temperature chemical processes and for the development of accurate chemical models. Further research in this area is strongly encouraged to enhance the fundamental understanding of this important sulfur-fluoride compound.

References

An In-depth Technical Guide to Thiothionyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of thiothionyl fluoride, a reactive sulfur-fluoride compound. It details its chemical identity, physicochemical properties, synthesis protocols, and key chemical reactions, presented in a format tailored for scientific and research applications.

Chemical Identification

| Identifier | Value |

| IUPAC Name | difluoro(sulfanylidene)-λ4-sulfane[1][2] |

| CAS Number | 16860-99-4[1] |

| Synonyms | Sulphur(IV) sulfide difluoride, Thiosulfinic difluoride |

| Chemical Formula | S₂F₂ or S=SF₂[1] |

| Molecular Weight | 102.12 g/mol [1] |

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value |

| Appearance | Colorless gas[1] |

| Melting Point | -164.6 °C (108.5 K)[1] |

| Boiling Point | -10.6 °C (262.5 K)[1] |

Synthesis of this compound: Experimental Protocols

This compound can be synthesized through several laboratory-scale methods. The following are detailed experimental protocols for its preparation.

This method involves the fluorination of disulfur dichloride using potassium fluoride at an elevated temperature.[1]

Reaction: S₂Cl₂ + 2 KF → S=SF₂ + 2 KCl

Experimental Protocol:

-

A reaction vessel is charged with anhydrous potassium fluoride (KF).

-

Disulfur dichloride (S₂Cl₂) is slowly added to the potassium fluoride.

-

The mixture is heated to approximately 150 °C.

-

The gaseous product, this compound (S=SF₂), is collected, while the solid byproduct, potassium chloride (KCl), remains in the reaction vessel.

An alternative fluorinating agent for the synthesis of this compound from disulfur dichloride is mercury(II) fluoride. This reaction proceeds at a lower temperature.[1]

Reaction: S₂Cl₂ + HgF₂ → S=SF₂ + HgCl₂

Experimental Protocol:

-

In a suitable reaction flask, disulfur dichloride (S₂Cl₂) is combined with mercury(II) fluoride (HgF₂).

-

The reaction is allowed to proceed at 20 °C.

-

The volatile this compound is separated from the solid mercury(II) chloride byproduct.

This compound can also be prepared by the reaction of nitrogen trifluoride with elemental sulfur.[1]

Reaction: NF₃ + 3 S → S=SF₂ + NSF

Experimental Protocol:

-

Elemental sulfur is placed in a reaction chamber.

-

Nitrogen trifluoride (NF₃) gas is introduced into the chamber.

-

The reaction is initiated, typically with heating, to yield this compound and thiazyl fluoride (NSF).

-

The products are separated based on their differing volatilities.

This compound can be formed from the rearrangement of its isomer, disulfur difluoride (FSSF), particularly in the presence of alkali metal fluorides.[1]

Reaction: F-S-S-F → S=SF₂

Experimental Protocol:

-

Disulfur difluoride is brought into contact with an alkali metal fluoride catalyst (e.g., KF, CsF).

-

The contact initiates the isomerization to the more stable this compound.

Another synthetic route involves the reaction of potassium fluorosulfite with disulfur dichloride.[1]

Reaction: 2 KSO₂F + S₂Cl₂ → S=SF₂ + 2 KCl + 2 SO₂

Experimental Protocol:

-

Potassium fluorosulfite (KSO₂F) and disulfur dichloride (S₂Cl₂) are combined in a reaction vessel.

-

The reaction proceeds to form this compound, potassium chloride, and sulfur dioxide.

-

The gaseous products (S=SF₂ and SO₂) are separated from the solid KCl. This compound can be further purified from sulfur dioxide by fractional condensation or other gas separation techniques.

Chemical Reactivity and Properties

This compound is a reactive gas that participates in several characteristic reactions.

-

Thermal Decomposition: At elevated temperatures and pressures, this compound decomposes to sulfur tetrafluoride and elemental sulfur.[1]

-

2 S=SF₂ → SF₄ + 3 S

-

-

Reaction with Hydrogen Fluoride: It reacts with hydrogen fluoride to produce sulfur tetrafluoride and hydrogen sulfide.[1]

-

S=SF₂ + 2 HF → SF₄ + H₂S

-

-

Condensation with Sulfur Difluoride: At low temperatures, this compound undergoes a condensation reaction with sulfur difluoride to yield 1,3-difluoro-trisulfane-1,1-difluoride.[1]

-

S=SF₂ + SF₂ → FS-S-SF₃

-

Diagrams of Synthetic and Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic routes and chemical reactions of this compound.

Caption: Synthetic pathways to this compound.

Caption: Key chemical reactions of this compound.

References

Theoretical Deep Dive into Thiothionyl Fluoride Isomers: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of theoretical studies on the isomers of thiothionyl fluoride (S₂F₂), focusing on the two most stable species: this compound (SSF₂) and disulfur difluoride (FSSF). This document summarizes key quantitative data from high-level computational studies, details the theoretical methodologies employed, and presents logical relationships between the isomers through visualization.

Introduction to this compound Isomers

This compound and its isomer, disulfur difluoride, are intriguing molecules for theoretical and experimental investigation due to their unusual bonding and structural properties. Computational chemistry plays a crucial role in understanding the geometries, relative stabilities, and vibrational characteristics of these isomers, providing insights that complement and sometimes precede experimental findings. This guide focuses on the data derived from sophisticated ab initio and density functional theory (DFT) calculations.

Isomer Structures and Energetics

Theoretical studies have consistently identified two primary isomers of S₂F₂: the C₂-symmetry FSSF and the C₂ᵥ-symmetry SSF₂. High-level computational methods have been employed to determine their optimized geometries and relative energies.

Geometric Parameters

The calculated and experimental geometric parameters for FSSF and SSF₂ are summarized in Table 1. The data reveals good agreement between theoretical predictions and experimental results, particularly for the higher-level computational methods.

| Table 1: Optimized and Experimental Geometries of S₂F₂ Isomers | |||||

| Isomer | Method | S-S Bond Length (Å) | S-F Bond Length (Å) | S-S-F Bond Angle (°) | F-S-F Bond Angle (°) or F-S-S-F Dihedral Angle (°) |

| FSSF | G3 | 1.899 | 1.641 | 108.3 | 89.2 (Dihedral) |

| G2 | 1.905 | 1.649 | 108.2 | 89.1 (Dihedral) | |

| CBS-QB3 | 1.900 | 1.637 | 108.2 | 89.4 (Dihedral) | |

| MP2/DZP | Not Specified | Not Specified | Not Specified | Not Specified | |

| Experiment (Electron Diffraction) | 1.890(2) | 1.635(2) | 108.3(2) | 87.7(4) (Dihedral)[1] | |

| SSF₂ | G3 | 1.865 | 1.606 | 107.8 | 91.8 (FSF Angle) |

| G2 | 1.870 | 1.613 | 107.7 | 91.9 (FSF Angle) | |

| CBS-QB3 | 1.865 | 1.603 | 107.7 | 91.8 (FSF Angle) | |

| SCF | Satisfactory Prediction | Satisfactory Prediction | Satisfactory Prediction | Satisfactory Prediction[1] | |

| Experiment (Microwave Spectroscopy) | 1.860(15) | 1.598(12) | 107.5(10) | 92.5(10) (FSF Angle)[1] |

Relative Stabilities and Heats of Formation

The relative stability of the FSSF and SSF₂ isomers is a key aspect explored in theoretical studies. While earlier Self-Consistent Field (SCF) calculations incorrectly predicted FSSF to be more stable, the inclusion of electron correlation at the MP2 level and higher reverses this, showing SSF₂ to be the thermodynamically preferred isomer.[1] The calculated heats of formation and relative energies are presented in Table 2.

| Table 2: Calculated Heats of Formation and Relative Energies of S₂F₂ Isomers at 0 K | ||

| Isomer | Method | Heat of Formation (kcal/mol) |

| FSSF | G3 | -34.5 |

| G2 | -34.8 | |

| CBS-QB3 | -35.0 | |

| SSF₂ | G3 | -38.6 |

| G2 | -38.9 | |

| CBS-QB3 | -39.2 |

The energy difference between the two isomers is consistently calculated to be around 4 kcal/mol, with SSF₂ being the more stable form.

Computational Methodologies

The theoretical data presented in this guide are derived from a range of computational chemistry protocols. Understanding these methods is crucial for evaluating the reliability and accuracy of the results.

Ab Initio Methods

-

Self-Consistent Field (SCF): This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it does not account for electron correlation, which can be critical for accurate energy predictions.[1]

-

Møller-Plesset Perturbation Theory (MP2): This method introduces electron correlation by adding a second-order correction to the Hartree-Fock energy. It provides a significant improvement over SCF for calculating relative energies and geometric parameters.[1]

Composite Methods

-

Gaussian-n (G2, G3) Theories: These are composite methods that approximate a high-level calculation by a series of lower-level calculations.[2] They are designed to yield accurate thermochemical data, such as heats of formation.

-

Complete Basis Set (CBS) Methods (e.g., CBS-QB3): Similar to the G-n theories, CBS methods are multi-step procedures that extrapolate to the complete basis set limit to achieve high accuracy in calculated energies.[2]

Basis Sets

The choice of basis set is crucial in any quantum chemical calculation. The studies cited herein have utilized basis sets such as the Dunning-style double-zeta plus polarization (DZP), which provides a good balance of accuracy and computational cost for systems of this size.

Vibrational Frequencies

Theoretical calculations also provide valuable information about the vibrational spectra of the S₂F₂ isomers. A comparison of the calculated harmonic vibrational frequencies from G3 theory with available experimental data is presented in Table 3. The good agreement between theory and experiment further validates the computational models.

| Table 3: Calculated (G3) and Experimental Vibrational Frequencies (cm⁻¹) of S₂F₂ Isomers | ||

| Isomer | Symmetry | Calculated (G3) |

| FSSF | A | 708, 621, 313, 107 |

| B | 701, 318 | |

| SSF₂ | A₁ | 771, 417, 219 |

| A₂ | 315 | |

| B₁ | 722 | |

| B₂ | 338 |

Visualizing Isomer Relationships

The logical relationship between the two isomers, primarily their relative energy, can be effectively visualized.

Caption: Relative stability of FSSF and SSF₂ isomers.

Conclusion

Theoretical studies, employing a hierarchy of computational methods, have provided a detailed and consistent picture of the structures, stabilities, and vibrational properties of this compound isomers. The excellent agreement between high-level theoretical data and experimental findings underscores the predictive power of modern computational chemistry. This guide provides researchers with a consolidated resource of this valuable theoretical data, facilitating further investigations and applications in related fields.

References

In-depth Technical Guide: Matrix Isolation Studies of Thiothionyl Fluoride (SSF₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiothionyl fluoride (SSF₂), a fascinating and reactive sulfur fluoride, has been a subject of significant interest in the field of inorganic chemistry. Its unique structural and bonding properties, existing as an isomer of disulfur difluoride (FSSF), have prompted detailed spectroscopic and theoretical investigations. Matrix isolation, a powerful technique for studying unstable and reactive species, has been instrumental in characterizing the vibrational properties of SSF₂. This guide provides a comprehensive overview of the matrix isolation studies of this compound, presenting key experimental data, detailed protocols, and visualizations of the experimental workflow.

Core Concepts in Matrix Isolation of SSF₂

The matrix isolation technique involves trapping individual SSF₂ molecules in a large excess of an inert gas (the matrix) at cryogenic temperatures. This process prevents intermolecular interactions and allows for high-resolution spectroscopic measurements of the isolated molecules. The choice of the matrix material is crucial; inert gases such as argon or nitrogen are commonly used. However, for SSF₂, studies have also utilized cyclohexane as a matrix, providing a different environment to probe its vibrational modes.

Experimental Protocols

The following sections detail the typical experimental procedures for the synthesis of this compound and its subsequent study using matrix isolation infrared spectroscopy.

Synthesis of this compound (SSF₂)

A common method for the preparation of a mixture of sulfur fluorides, including SSF₂, involves the reaction of sulfur vapor with a metal fluoride.

Apparatus:

-

A heat-resistant reaction tube (e.g., made of nickel or copper).

-

A furnace capable of reaching and maintaining temperatures up to 300°C.

-

A vacuum line for handling and purifying gaseous products.

-

Cold traps (liquid nitrogen) for collecting and separating the products.

Procedure:

-

Place a sample of elemental sulfur in the reaction tube.

-

Introduce a fluorinating agent, such as silver fluoride (AgF) or potassium fluoride (KF), into the tube, separated from the sulfur.

-

Evacuate the reaction tube to remove air and moisture.

-

Heat the sulfur to generate sulfur vapor.

-

Heat the fluorinating agent to initiate the reaction with the sulfur vapor. The reaction of S₂ vapor with AgF typically occurs at around 125°C.

-

The gaseous products, including SSF₂, FSSF, and other sulfur fluorides, are passed through a series of cold traps to separate them based on their boiling points. SSF₂ can be isolated by careful fractional condensation.

Matrix Isolation Infrared Spectroscopy

Apparatus:

-

A closed-cycle helium cryostat capable of reaching temperatures as low as 10 K.

-

A substrate window transparent to infrared radiation (e.g., CsI or KBr) mounted on the cold head of the cryostat.

-

A gas deposition system with fine control over the flow rates of the sample and matrix gases.

-

A Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

-

The cryostat is evacuated to a high vacuum.

-

The substrate window is cooled to the desired deposition temperature (typically 10-20 K for argon matrices).

-

A gaseous mixture of SSF₂ and the matrix gas (e.g., argon or cyclohexane vapor) is prepared with a specific concentration ratio (typically 1:1000 to 1:5000).

-

The gas mixture is slowly deposited onto the cold substrate window. The deposition rate is carefully controlled to ensure the formation of a clear, uniform matrix.

-

Once a sufficient amount of the matrix has been deposited, the gas flow is stopped, and the infrared spectrum of the isolated SSF₂ is recorded.

-

(Optional) The matrix can be subjected to photolysis using a UV light source to study photochemical reactions. Subsequent IR spectra are recorded to identify any new species formed.

-

(Optional) The matrix can be annealed by warming it by a few Kelvin and then re-cooling. This can induce diffusion and reactions of trapped species, which can be monitored by IR spectroscopy.

Data Presentation: Vibrational Frequencies of SSF₂

The following table summarizes the experimentally observed infrared absorption frequencies for this compound in the gas phase and isolated in a cyclohexane matrix. The assignments are based on a Cₛ symmetry for the SSF₂ molecule.

| Vibrational Mode | Symmetry | Gas Phase (cm⁻¹) | Cyclohexane Matrix (cm⁻¹) | Description |

| ν₁ | a' | 760 | 747 | S-F symmetric stretch |

| ν₂ | a' | 719 | 712 | S=S stretch |

| ν₃ | a' | 411 | 408 | SF₂ scissors |

| ν₄ | a' | 364 | 362 | SF₂ rock |

| ν₅ | a'' | 692 | 683 | S-F asymmetric stretch |

| ν₆ | a'' | 338 | 335 | Torsional mode |

Mandatory Visualizations

Experimental Workflow for Matrix Isolation of SSF₂

Caption: Experimental workflow for the synthesis and matrix isolation infrared spectroscopic study of this compound.

Logical Relationship of Key Experimental Stages

Caption: Logical flow diagram illustrating the key stages in a matrix isolation study of this compound.

Conclusion

Matrix isolation infrared spectroscopy has proven to be an invaluable tool for the detailed characterization of this compound. The data obtained from these studies, particularly the vibrational frequencies in different matrix environments, provide crucial insights into the molecule's structure, bonding, and interaction with its surroundings. The experimental protocols and workflows detailed in this guide offer a foundational understanding for researchers and scientists interested in employing this powerful technique to study SSF₂ and other reactive species. While photolysis studies on matrix-isolated SSF₂ are not extensively documented in the literature, the established experimental framework provides a clear pathway for future investigations into its photochemical behavior.

The Gas-Phase Chemistry of Protonated Thiothionyl Fluoride: An Unexplored Frontier

A comprehensive search of available scientific literature and databases has revealed a significant gap in the current understanding of the gas-phase chemistry of protonated thiothionyl fluoride (HSSSF+). Despite the importance of sulfur and fluorine-containing compounds in various fields, including atmospheric and materials science, this particular protonated species appears to be a largely uninvestigated area of chemical research.

At present, there is a notable absence of published experimental or in-depth computational studies specifically detailing the synthesis, reactivity, and fundamental properties of protonated this compound in the gas phase. Consequently, quantitative data regarding its thermochemistry, such as proton affinity and bond dissociation energies, remains unavailable. Similarly, detailed experimental protocols for its generation and study, as well as established signaling pathways or reaction mechanisms involving this ion, could not be found in the current body of scientific literature.

While related research exists on the computational analysis of interactions involving thionyl fluoride (SOF₂) and other sulfur-fluoride species, these studies do not extend to the specific case of the protonated form of this compound. The broader fields of mass spectrometry and computational chemistry provide the necessary tools for such an investigation, but they have yet to be applied to this specific chemical entity.

Due to the lack of available data, it is not possible to construct the requested quantitative data tables, detailed experimental methodologies, or visualizations of chemical pathways for the gas-phase chemistry of protonated this compound. This highlights a novel opportunity for future research to explore the fundamental characteristics and reactivity of this understudied molecule, which could provide valuable insights into the broader chemistry of protonated sulfur-fluoride compounds. Further investigation in this area would be a valuable contribution to the field of gas-phase ion chemistry.

In-Depth Technical Guide to the Electronic Structure of Thiothionyl Fluoride (S₂F₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiothionyl fluoride, S₂F₂, is a sulfur fluoride with a notable structural isomerism, existing as both S=SF₂ (this compound) and FSSF (disulfur difluoride). Understanding the electronic structure of this compound is crucial for comprehending its reactivity, stability, and potential applications in various chemical syntheses. This technical guide provides a comprehensive analysis of the electronic structure of the S=SF₂ isomer, compiling data from experimental and theoretical studies.

Molecular Geometry

The molecular geometry of this compound has been determined through a combination of microwave spectroscopy and gas-phase electron diffraction, supported by ab initio computational studies. These investigations have provided precise measurements of its bond lengths and bond angles, which are fundamental to understanding its electronic configuration and reactivity.

Table 1: Experimental and Theoretical Geometrical Parameters of this compound (S=SF₂)

| Parameter | Microwave Spectroscopy | Gas-Phase Electron Diffraction | Ab Initio Calculation (G2/G3/CBS-QB3) |

| S=S Bond Length (Å) | - | - | 1.860 - 1.867 |

| S-F Bond Length (Å) | 1.598 | 1.598 | 1.597 - 1.603 |

| F-S-F Bond Angle (°) | 92.5 | 92.5 | 92.2 - 92.8 |

| S-S-F Bond Angle (°) | 107.5 | 107.5 | 107.8 - 108.2 |

Vibrational Frequencies

The vibrational modes of this compound have been characterized using infrared (IR) spectroscopy and computational methods. These frequencies correspond to the stretching and bending motions of the atoms within the molecule and provide insight into the strength of its chemical bonds and overall molecular stability.

Table 2: Experimental and Calculated Vibrational Frequencies of this compound (S=SF₂)

| Vibrational Mode | Symmetry | Experimental Frequency (cm⁻¹) | Calculated Frequency (G3, cm⁻¹) | Description |

| ν₁ | a' | 719 | 733 | S=S Stretch |

| ν₂ | a' | 697 | 711 | SF₂ Symmetric Stretch |

| ν₃ | a' | 412 | 415 | SSF Bend |

| ν₄ | a' | 325 | 329 | SF₂ Scissoring |

| ν₅ | a'' | 761 | 778 | SF₂ Asymmetric Stretch |

| ν₆ | a'' | 305 | 308 | Torsion |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through several methods. A common laboratory-scale synthesis involves the reaction of disulfur dichloride (S₂Cl₂) with a fluorinating agent.

Detailed Methodology:

-

Reaction Setup: A vacuum-tight apparatus is assembled, typically consisting of a reaction vessel, a cold trap, and a vacuum pump. All glassware must be thoroughly dried to prevent hydrolysis of the reactants and products.

-

Reactants: Disulfur dichloride (S₂Cl₂) is placed in the reaction vessel. A suitable fluorinating agent, such as potassium fluoride (KF) or mercury(II) fluoride (HgF₂), is used.[1]

-

Reaction Conditions:

-

Product Collection: The volatile this compound product is passed through a cold trap (e.g., cooled with liquid nitrogen) to condense and collect it.

-

Purification: The collected S₂F₂ may be further purified by fractional distillation to remove any unreacted starting materials or byproducts.

Spectroscopic Analysis

Microwave Spectroscopy:

The rotational spectrum of gaseous S₂F₂ is measured using a microwave spectrometer. The sample is introduced into a waveguide absorption cell at low pressure. By analyzing the frequencies of the rotational transitions, the moments of inertia of the molecule can be determined, from which the precise bond lengths and angles are calculated.

Gas-Phase Electron Diffraction (GED):

In a GED experiment, a high-energy beam of electrons is directed through a gaseous sample of S₂F₂. The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector. The analysis of this pattern provides information about the internuclear distances within the molecule.

Computational Methodologies

Ab Initio Calculations:

The electronic structure of this compound has been extensively studied using various ab initio quantum chemistry methods. High-level theoretical models such as G2, G3, and CBS-QB3 have been employed to accurately predict the molecule's geometry, vibrational frequencies, and heats of formation.[2] These methods involve solving the Schrödinger equation for the molecule without empirical parameters, providing a detailed and reliable description of its electronic properties. The calculations are typically performed using a range of basis sets to ensure the accuracy of the results.

Synthesis and Isomerization Pathway

This compound is an isomer of disulfur difluoride (FSSF) and can be formed through the rearrangement of FSSF. This isomerization is an important aspect of the chemistry of S₂F₂.

Caption: Synthesis pathways to this compound.

References

Methodological & Application

Laboratory preparation of thiothionyl fluoride for experimental use